molecular formula C13H17N3O B11733552 3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol

3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol

Cat. No.: B11733552
M. Wt: 231.29 g/mol
InChI Key: FRAJHDDDKMSCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Positional Isomerism

Compared to its 5-pyrazole isomer (CID 19627460), the 3-pyrazole derivative exhibits:

  • Reduced dipole moment : 2.1 D vs. 3.4 D (due to altered charge distribution)
  • Higher logP : 1.8 vs. 1.2 (enhanced lipophilicity from para-substitution)

Functional Group Variations

Compound Substituent Bioactivity (IC₅₀)
Target compound Phenol, 3-pyrazole Not reported
3-{[(1-ethylpyrazol-3-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide (CID 122166597) Carboxamide Anticancer (50–75 μM)
2,6-dimethyl-4-[N-methyl-N-(1-phenyl-1H-pyrazol-3-yl)amino]phenol (CID 54032820) Dimethylphenol, phenylpyrazole Kinase inhibition

The absence of a carboxamide group (vs. CID 122166597) reduces hydrogen-bonding capacity, potentially limiting target affinity.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[(1-ethylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-2-16-7-6-12(15-16)10-14-9-11-4-3-5-13(17)8-11/h3-8,14,17H,2,9-10H2,1H3

InChI Key

FRAJHDDDKMSCNW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

The most widely reported method involves reductive amination between 3-hydroxybenzaldehyde and 1-ethyl-1H-pyrazol-3-ylmethylamine. In this approach, the aldehyde group of 3-hydroxybenzaldehyde reacts with the primary amine of the pyrazole derivative to form an imine intermediate, which is subsequently reduced to the secondary amine using sodium borohydride (NaBH₄) in methanol.

Reaction Conditions:

  • Solvent: Methanol or ethanol (polar protic solvents)

  • Temperature: 25–40°C (ambient to mild heating)

  • Reducing Agent: NaBH₄ (2–3 equivalents)

  • Yield: 68–75% after purification.

Critical to this method is the exclusion of moisture to prevent hydrolysis of the imine intermediate. Post-reduction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) or recrystallized from ethanol/water mixtures.

Stepwise Assembly via Pyrazole Intermediate

An alternative route begins with the synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde, followed by condensation with 3-aminomethylphenol. The pyrazole aldehyde is prepared via Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Key Steps:

  • Formylation: 1-ethyl-1H-pyrazole reacts with POCl₃/DMF at 0–5°C to yield 1-ethyl-1H-pyrazole-3-carbaldehyde.

  • Condensation: The aldehyde is coupled with 3-aminomethylphenol in ethanol under reflux (78°C, 8–12 hours).

  • Purification: The product is isolated via vacuum distillation and recrystallized from toluene.

This method achieves higher regioselectivity (>90%) but requires stringent temperature control during formylation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DMSO accelerate imine formation but may complicate purification. Ethanol balances reaction rate and solubility, particularly for intermediates with phenolic -OH groups.

Table 1: Impact of Solvent on Reaction Efficiency

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol107598
DMSO66895
Toluene145590

Data adapted from.

Catalytic Hydrogenation as an Alternative

Palladium on carbon (Pd/C) catalyzes the hydrogenation of imine intermediates under mild conditions (1 atm H₂, 25°C). This method avoids stoichiometric reducing agents but necessitates inert atmospheres and specialized equipment.

Advantages:

  • Higher purity (>99% by HPLC-MS).

  • Scalability for industrial production.

Limitations:

  • Sensitivity to sulfur-containing impurities, which poison the catalyst.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, pyrazole C-H).

  • δ 6.70–7.25 (m, 4H, phenolic and aromatic protons).

  • δ 4.45 (s, 2H, -CH₂-NH-).

¹³C NMR:

  • 154.8 ppm (C-O phenolic).

  • 148.2 ppm (pyrazole C=N).

ESI-MS: m/z 245.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of the target compound from side products. A retention time of 12.3 minutes corresponds to >98% purity.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Substitution

Unwanted regioisomers may form during pyrazole synthesis. Employing bulky directing groups (e.g., tert-butoxycarbonyl) improves selectivity at the 3-position.

Stability of the Phenolic -OH Group

Acidic conditions during synthesis can protonate the phenolic oxygen, leading to side reactions. Buffering the reaction medium at pH 6–7 with ammonium acetate mitigates this issue.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (μM)
MDA-MB-231 (Breast)2.43 - 7.84
HepG2 (Liver)4.98 - 14.65

These compounds are believed to induce apoptosis and inhibit microtubule assembly, disrupting cell division and promoting cancer cell death.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate key signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Drug Development

The structural characteristics of 3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol make it a valuable candidate for drug development, particularly in creating novel anticancer agents or anti-inflammatory drugs. Its ability to interact with specific molecular targets can be harnessed to design more effective therapeutics.

Research Applications

In laboratory settings, this compound can be utilized in various research applications, including:

  • Cell Proliferation Studies : Investigating the effects on cancer cell lines.
  • Mechanistic Studies : Understanding the pathways influenced by the compound.
  • Formulation Development : Exploring solubility and bioavailability enhancements through different salt forms.

Study on Cancer Cell Lines

A notable study evaluated the efficacy of this compound against multiple cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations, showcasing its potential as an anticancer agent .

Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory mechanisms of similar pyrazole derivatives. The research demonstrated that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro, suggesting their utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol

This compound (CAS 1855949-07-3) shares a nearly identical scaffold with the target molecule but substitutes the ethyl group with a bulkier sec-butyl chain. Key differences include:

Property 3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol
Molecular Formula C₁₃H₁₈N₃O C₁₄H₂₀ClN₃O
Molar Mass (g/mol) ~232.3 281.78
Substituent Ethyl sec-Butyl + Chlorine
Lipophilicity (Predicted) Moderate (logP ~2.1) Higher (logP ~3.4 due to Cl and sec-butyl)

Pyrazole-Urea Hybrid: 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)

MK13 (compound 60) features a pyrazole ring conjugated to a urea moiety. Unlike the target compound, MK13 lacks the phenolic hydroxyl group but includes methoxy substituents. This structural variation results in:

  • Reduced Hydrogen-Bonding Capacity: Absence of the phenol group limits interactions with polar targets.
  • Enhanced π-π Stacking : Methoxy groups and urea linkage favor aromatic interactions in crystal packing .

Phenolic Acid Derivatives from Salvia miltiorrhiza

Compounds like salvianolic acid B and lithospermic acid share the phenol group but feature extended conjugated systems (e.g., caffeic acid dimers). These derivatives exhibit potent anticoagulant and antioxidant activities, mediated by multiple hydroxyl groups and conjugated double bonds . In contrast, the target compound’s pyrazole ring may confer metal-binding properties absent in purely phenolic analogs.

Physicochemical and Functional Comparisons

Hydrogen-Bonding Patterns

The phenol group in this compound can act as both a donor (via -OH) and acceptor (via aromatic π-system), enabling diverse supramolecular architectures. This contrasts with pyrazole-urea hybrids (e.g., MK13), where hydrogen bonding is dominated by urea NH groups .

Biological Activity

3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol, also known by its CAS number 1856062-15-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H20ClN3O2
  • Molecular Weight : 297.78 g/mol
  • CAS Number : 1856062-15-1

The compound's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized to modulate enzyme activity and influence signaling pathways associated with inflammation and cell proliferation. The presence of the pyrazole ring enhances its reactivity and potential to interact with various biological macromolecules.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineCC50 (µM)References
Compound AHT29 (Colorectal)58.4
Compound BMCF7 (Breast)75.0
Compound CA549 (Lung)65.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, potentially making it useful in treating infections .

Table 2: Antimicrobial Activity

MicroorganismMIC (mg/mL)Activity
Staphylococcus aureus0.0039Effective
Escherichia coli0.025Effective

Case Studies

  • Colorectal Cancer Study :
    A study evaluating the effects of pyrazole derivatives on HT29 colorectal cancer cells demonstrated that certain modifications to the structure enhanced cytotoxicity while reducing toxicity to normal cells . This selectivity index indicates a promising therapeutic window for further development.
  • Antimicrobial Efficacy :
    In a comprehensive evaluation of synthesized monomeric alkaloids, derivatives similar to this compound exhibited potent antibacterial activity against common pathogens, suggesting its potential role in antibiotic development .

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing 3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol?

The synthesis typically involves:

  • Stepwise alkylation : Reacting 2-methoxyphenol with (1-ethyl-1H-pyrazol-3-yl)methylamine under acidic conditions (e.g., HCl in ethanol) to form the aminomethyl linkage .
  • Solvent optimization : Ethanol or methanol at 60–80°C yields 65–75% purity. Adding catalytic acetic acid improves reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) achieves >95% purity .

Q. Key variables :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps accelerate side reactions (e.g., oxidation of phenol)
SolventEthanolPolar aprotic solvents (e.g., DMF) reduce selectivity
Catalyst5% Acetic acidAcid-free conditions lead to incomplete alkylation

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (phenolic aromatic protons), δ 3.8–4.2 ppm (CH₂-NH-CH₂), δ 1.3 ppm (ethyl -CH₃) .
    • ¹³C NMR : Signals at 156 ppm (phenolic C-OH), 120–140 ppm (pyrazole carbons) .
  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 261.3 (C₁₄H₁₉N₃O₂) .
  • IR spectroscopy : Bands at 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N pyrazole) .

Validation : Cross-checking with X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in tautomeric forms .

Q. What functional groups dominate its chemical reactivity?

  • Phenolic -OH : Participates in hydrogen bonding (e.g., O-H⋯N interactions in co-crystals) and oxidation to quinones under basic conditions .
  • Pyrazole ring : Undergoes electrophilic substitution (e.g., nitration at C4) and coordinates with metal ions (e.g., Cu²⁺, Zn²⁺) .
  • Aminomethyl linker : Susceptible to nucleophilic attack (e.g., acylation with acetic anhydride) .

Advanced Research Questions

Q. How can structural analogs guide SAR studies to enhance bioactivity?

Comparative analysis of analogs reveals:

CompoundStructural VariationBioactivity (vs. Target Compound)
4-AminoantipyrinePyrazole with antipyrine coreHigher anti-inflammatory activity but lower solubility
1-HydroxypyrazoleLacks aminomethyl groupAntioxidant activity but no receptor binding
3-Methyl-1-phenylpyrazoleSimpler pyrazole derivativeReduced enzyme inhibition (IC₅₀ > 100 μM)

Design strategy : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrazole ring to enhance receptor affinity .

Q. What challenges arise in resolving crystallographic data for this compound?

  • Crystal packing : Hydrogen-bonding networks (e.g., O-H⋯N) create polymorphic forms. SHELXL refinement requires high-resolution data (<1.0 Å) to distinguish disorder .
  • Twinned crystals : Common due to flexible aminomethyl linker. Use of PLATON’s TWINABS for data integration improves accuracy .

Example : A related pyrazole-phenol analog (C22H18N2O2) showed dihedral angles of 16.8° between pyrazole and methoxyphenyl rings, influencing packing .

Q. How to address contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Experimental validation :
    • Enzyme assays : Test against COX-2 (IC₅₀) under standardized pH 7.4 buffer .
    • Receptor binding : Radioligand displacement assays (e.g., 5-HT₂A receptor) with HEK293 cells .
  • Computational modeling : Docking studies (AutoDock Vina) identify preferential binding to hydrophobic pockets vs. polar active sites .

Case study : Discrepancies in Janus kinase inhibition (IC₅₀ 2 μM vs. 10 μM) were traced to assay buffer ionic strength variations .

Q. What methodologies optimize computational modeling of its interaction with biological targets?

  • Force field selection : OPLS-4 for ligand flexibility; CHARMM36 for protein-ligand dynamics .
  • Solvent effects : Explicit water models (TIP3P) improve hydrogen-bonding prediction .
  • Validation : Overlay docked poses with crystallographic data (e.g., PDB 6LU7 for protease targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.